1-Cyclohexylcyclopropane-1-carbonitrile
Description
Properties
Molecular Formula |
C10H15N |
|---|---|
Molecular Weight |
149.23 g/mol |
IUPAC Name |
1-cyclohexylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H15N/c11-8-10(6-7-10)9-4-2-1-3-5-9/h9H,1-7H2 |
InChI Key |
HLXFTVZAZJKENU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2(CC2)C#N |
Origin of Product |
United States |
Preparation Methods
Introduction of the Nitrile Group
The nitrile group can be introduced by direct use of malononitrile in the cyclopropanation step or by subsequent functional group transformation such as dehydration of amides or substitution reactions on cyclopropane intermediates.
In some cases, the cyclopropane ring is formed with geminal dinitrile substituents, which can be selectively reduced or modified to yield the mono-nitrile derivative.
Representative Synthetic Procedure
A generalized procedure adapted from recent literature for cyclopropane-1-carbonitrile derivatives involves:
Reagents: Cyclohexyl-substituted olefin (e.g., cyclohexylvinyl compound), malononitrile (1.2 equiv), PhI(OAc)2 (2.2 equiv), K2CO3 (2.2 equiv)
Solvent: 1,2-Dichloroethane (DCE), 2 M concentration
Conditions: Stirring at 50 °C for 4 hours monitored by thin-layer chromatography (TLC)
Workup: Cooling, aqueous extraction with dichloromethane, washing with brine, solvent removal
Purification: Flash column chromatography on silica gel
This method yields cyclopropane-1,1-dicarbonitriles, which can be further modified to the mono-nitrile 1-cyclohexylcyclopropane-1-carbonitrile by selective chemical transformations.
Alternative Synthetic Routes and Industrial Considerations
One-Pot Multi-Step Syntheses
Industrial-scale syntheses of cyclohexyl nitrile derivatives often employ one-pot processes starting from cyclohexanone, involving:
Conversion of cyclohexanone to cyclohexyl intermediates
Subsequent nitrile introduction via green oxidants such as sodium hypochlorite or hydrogen peroxide in methanol
High atom economy and environmental friendliness are achieved by recycling solvents and catalysts.
Though these methods focus on cyclohexanecarbonitrile, the principles can be adapted for cyclopropane derivatives with appropriate modifications.
Data Table: Summary of Key Preparation Parameters
Analytical and Purification Techniques
Thin Layer Chromatography (TLC): Silica gel GF254 plates used to monitor reaction progress.
Flash Column Chromatography: Silica gel H or 300-400 mesh used with petroleum ether/ethyl acetate gradients for purification.
Spectroscopic Characterization: IR spectroscopy confirms nitrile stretch (~2240 cm⁻¹), 1H and 13C NMR confirm cyclopropane and cyclohexyl ring protons and carbons.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight and formula.
Research Discoveries and Notes
The use of hypervalent iodine reagents such as PhI(OAc)2 in combination with malononitrile enables efficient cyclopropanation with nitrile incorporation under mild conditions.
The cyclopropane ring formation is stereoselective, and the nitrile group introduction via malononitrile provides a handle for further functionalization.
One-pot green synthesis methods for cyclohexanecarbonitrile demonstrate the potential for environmentally sustainable production, which could be adapted for cyclopropane nitriles.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The cyclopropane ring can undergo substitution reactions, particularly with nucleophiles, due to the ring strain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
1-Cyclohexylcyclopropane-1-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclohexylcyclopropane-1-carbonitrile involves its interaction with molecular targets through its nitrile and cyclopropane groups. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the cyclopropane ring can participate in ring-opening reactions, leading to various biological and chemical effects .
Comparison with Similar Compounds
Structural and Molecular Features
The table below compares key structural and molecular properties of 1-Cyclohexylcyclopropane-1-carbonitrile with analogs:
Key Observations :
- Molecular Weight : The cyclohexyl derivative has a higher molecular weight than phenyl analogs due to the saturated cyclohexyl group.
- Substituent Effects : Aromatic substituents (e.g., phenyl, methylphenyl) enhance planarity and π-π interactions, whereas aliphatic groups (cyclohexyl) increase lipophilicity .
Physical and Chemical Properties
- Melting Points: 1-Phenyl-1-cyclopropanecarbonitrile has a melting point >110°C , likely due to symmetry and aromatic stacking. The cyclohexyl analog may exhibit a lower melting point due to reduced crystallinity from its bulky, non-planar substituent.
Reactivity :
- Electron-withdrawing groups (e.g., fluoropyridinyl in ) increase the electrophilicity of the nitrile group, enhancing reactivity in nucleophilic additions.
- The cyclohexyl group, being electron-donating, may stabilize the cyclopropane ring but reduce nitrile electrophilicity compared to aromatic analogs.
Solubility :
- Aromatic derivatives (e.g., phenyl) are less water-soluble due to hydrophobicity, while hydroxyethyl-substituted compounds show improved solubility in polar solvents .
Q & A
Q. What are the established synthetic routes for 1-Cyclohexylcyclopropane-1-carbonitrile, and how do reaction conditions influence yield?
The synthesis of 1-arylcyclopropanecarbonitriles typically involves the reaction of arylacetonitriles with a base (e.g., NaH or KOH) and a dihaloalkane under controlled conditions. For example, cyclohexyl-substituted derivatives may form via nucleophilic substitution or cyclopropanation reactions. Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
- Temperature : Reactions often proceed at 0–25°C to avoid side reactions .
- Base strength : Strong bases favor deprotonation of the acetonitrile precursor, promoting cyclopropane ring closure .
| Reaction Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | 60–75% yield |
| Temperature | 0–5°C | Minimizes byproducts |
| Base | NaH | Faster kinetics |
Q. What spectroscopic and chromatographic methods are recommended for characterizing 1-Cyclohexylcyclopropane-1-carbonitrile?
- NMR Spectroscopy : H and C NMR identify cyclohexyl and cyclopropane protons (e.g., cyclopropane C-H signals at δ 1.2–2.0 ppm) and nitrile carbon (δ ~120 ppm) .
- IR Spectroscopy : The nitrile group exhibits a strong absorption band at ~2240 cm .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) confirm molecular weight .
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–230 nm) assesses purity .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence regioselectivity in cyclopropane ring formation?
The cyclohexyl group introduces steric hindrance, which can slow cyclopropanation kinetics compared to smaller substituents (e.g., phenyl). Electronic effects from electron-withdrawing groups (e.g., nitrile) stabilize transition states, favoring ring closure. For example:
Q. How should researchers address contradictions in reported solubility and stability data for this compound?
Discrepancies in solubility (e.g., in DMSO vs. ethanol) and stability (e.g., hydrolysis rates) may arise from:
- Impurity profiles : Trace water or acids in solvents accelerate nitrile hydrolysis .
- Storage conditions : Anhydrous environments (-20°C, argon atmosphere) improve stability .
| Parameter | Reported Data | Resolution |
|---|---|---|
| Solubility in DMSO | 10–15 mM | Verify via fresh NMR in DMSO-d6 |
| Hydrolysis half-life | 48 hrs (pH 7) vs. 12 hrs (pH 5) | Buffer pH control required |
Q. What strategies optimize catalytic asymmetric synthesis of enantiomerically pure 1-Cyclohexylcyclopropane-1-carbonitrile?
Chiral catalysts (e.g., Rh(II) complexes) or chiral auxiliaries can induce asymmetry. Key considerations:
- Catalyst loading : 2–5 mol% Rh(II) achieves >90% enantiomeric excess (ee) in model systems .
- Substrate design : Cyclohexyl groups may require modified ligands to accommodate steric bulk .
Methodological Best Practices
- Reproducibility : Report reaction conditions (solvent purity, temperature gradients) and characterization data (NMR shimming, HPLC column specifications) per IUPAC guidelines .
- Data validation : Cross-reference spectral data with PubChem or CAS entries to resolve ambiguities .
- Safety protocols : Use nitrile-compatible gloves and fume hoods due to potential toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
